molecular formula C9H12ClN B12836043 1-(2-Chloro-4-methylphenyl)ethan-1-amine

1-(2-Chloro-4-methylphenyl)ethan-1-amine

Cat. No.: B12836043
M. Wt: 169.65 g/mol
InChI Key: PJFZTYSTOJIEFB-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-methylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium hydroxide in polar solvents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenol or ether derivatives.

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring influence its binding affinity and specificity. The ethanamine moiety can participate in hydrogen bonding and electrostatic interactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)ethan-1-amine: Lacks the methyl group, which can affect its reactivity and binding properties.

    1-(4-Methylphenyl)ethan-1-amine: Lacks the chloro group, altering its chemical behavior and applications.

    1-(2-Chloro-4-nitrophenyl)ethan-1-amine: Contains a nitro group, significantly changing its electronic properties and reactivity.

Uniqueness: 1-(2-Chloro-4-methylphenyl)ethan-1-amine is unique due to the combined presence of both chloro and methyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

1-(2-chloro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3

InChI Key

PJFZTYSTOJIEFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)Cl

Origin of Product

United States

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